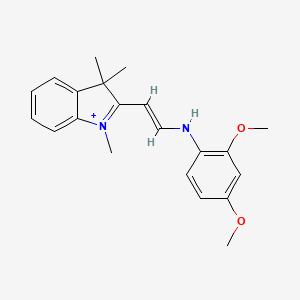
Direktes Schwarz 38
Übersicht
Beschreibung
Direct Black 38 is an azo dye . It appears as a black crystalline powder and is soluble in water . It provides good coverage and vibrant color for textiles . It can absorb various colors of light .
Synthesis Analysis
Direct Black 38 has been used in the synthesis of hollow porous carbon nanospheres (HPCNs) from coal tar . The HPCNs are suitable for the adsorption of Direct Black 38 .
Molecular Structure Analysis
The molecular formula of Direct Black 38 is C34H25N9Na2O7S2 . It has a molecular weight of 781.73 .
Chemical Reactions Analysis
Direct Black 38 induces unscheduled DNA synthesis in the liver and micronucleus in the bone marrow of rats in vivo . It has been used in the adsorption of Direct Black 38 dye .
Physical And Chemical Properties Analysis
Direct Black 38 is a brownish-black powder . It has a tinting strength of 100±3% . It is insoluble in water at ≤0.8% and has a moisture content of ≤8% . It is slightly soluble in alcohol .
Wissenschaftliche Forschungsanwendungen
Entfärbung und Biotransformation
Direktes Schwarz 38 wurde in Studien zur Entfärbung und Biotransformation verwendet . Ein Konsortium aus Cardiobacterium hominis und Pseudomonas stutzeri wurde aus einer Abwasserbehandlungsanlage einer Textilindustrie isoliert, basierend auf seiner Fähigkeit, Azo-Farbstoffe einschließlich Direktem Schwarz 38 zu entfärben . Die Studie ergab einen Abbauweg von Direktem Schwarz 38 mit der Freisetzung von Benzidin aus Direktem Schwarz 38 und der anschließenden Abbau von Benzidin zu 4-Aminobiphenyl .
Adsorptionsstudien
Hohlporige Kohlenstoffnanosphären (HPCNs) wurden aus Steinkohleteer zur Adsorption von Direktem Schwarz 38 synthetisiert . Die synthetisierten HPCNs weisen eine Nanosphärenstruktur auf und enthalten sowohl Mikro- als auch eine Vielzahl von Mesoporen . Die HPCN weist eine ausgezeichnete Adsorptionskapazität für den Farbstoff this compound auf, der eine große Molekülgröße hat .
Farbstoffentfernung aus Abwasser
This compound ist ein anionischer Farbstoff mit großer Molekülgröße, der hauptsächlich in der Leder- und Textilindustrie verwendet wird . Es ist aufgrund seiner großen Molekülgröße schwierig, es aus Abwasser zu entfernen . Das synthetisierte HPCNs-Material hat sich als vielversprechend für die Entfernung von Direktem Schwarz 38 aus Abwasser erwiesen .
Zellulose- und Lignin-Differenzierung
Chlorazol Black E hilft, zwischen Zellulose und Lignin in Pflanzengeweben zu unterscheiden . Es hilft auch, Pilzkörper von Artefakten aufgrund von Chitin-Färbung zu unterscheiden .
Überwachung von Pilzinfektionen
Chlorazol Black E wurde zur Überwachung der Infektion von mykorrhiziertem Allium porrum in Pflanzenwurzeln verwendet . Es wird auch als Hilfsmittel für Chromosomen verwendet .
Färbung bei Krebstieren
Chlorazol Black E wurde auch zum Färben bei Krebstieren verwendet . Es hat eine starke Affinität zu Zellulose und Chitin .
Wirkmechanismus
Target of Action
Direct Black 38, also known as Chlorazol Black E, is an azo dye . The primary targets of Direct Black 38 are DNA and RNA synthesis . It interacts with these targets and induces unscheduled DNA synthesis in the liver and micronucleus in the bone marrow of rats .
Mode of Action
Direct Black 38 interacts with its targets, DNA and RNA, by inducing unscheduled DNA synthesis . This means that it causes DNA replication to occur at times when it wouldn’t normally happen. This can lead to changes in the cell cycle and potentially cause mutations .
Biochemical Pathways
The biochemical pathways affected by Direct Black 38 are primarily those involved in DNA and RNA synthesis . The compound’s interaction with these pathways can lead to unscheduled DNA synthesis, which can disrupt normal cellular processes and lead to potential downstream effects such as mutations .
Pharmacokinetics
It is known that the compound can be absorbed through the skin . More research is needed to fully understand the ADME properties of Direct Black 38 and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Direct Black 38’s action include the induction of unscheduled DNA synthesis in the liver and the formation of micronuclei in the bone marrow of rats . These effects can potentially lead to mutations and other cellular abnormalities .
Action Environment
The action of Direct Black 38 can be influenced by various environmental factors. For example, azo dyes like Direct Black 38 can be explosive when suspended in air at specific concentrations . Additionally, the compound is slightly soluble in water, which can affect its distribution and action . It’s also worth noting that Direct Black 38 is considered to be persistent in the environment, which means it can remain in the environment for a long time and potentially accumulate in organisms .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Direct Black 38 is known to interact with various biomolecules. It induces unscheduled DNA synthesis in the liver and micronucleus in the bone marrow of rats . This suggests that Direct Black 38 can interact with DNA and potentially interfere with normal biochemical reactions.
Cellular Effects
Studies have shown that Direct Black 38 has significant effects on various types of cells. For instance, it has been found to induce hepatocellular carcinomas and mammary carcinomas in mice following its administration in drinking water . In rats, oral administration of Direct Black 38 resulted in hepatocellular carcinomas in males and neoplastic nodules in males and females .
Molecular Mechanism
The molecular mechanism of Direct Black 38 involves inducing unscheduled DNA synthesis in liver and micronucleus in bone marrow of rats . This suggests that Direct Black 38 may interfere with normal DNA replication and cell division processes, leading to abnormal cell growth and potentially cancer.
Dosage Effects in Animal Models
In animal models, the effects of Direct Black 38 vary with dosage. High doses have been found to induce hepatocellular carcinomas and neoplastic nodules in rats . Lower doses, on the other hand, produced only liver-cell changes such as foci of cellular alteration .
Metabolic Pathways
Direct Black 38 is involved in metabolic pathways that lead to the induction of unscheduled DNA synthesis in liver and micronucleus in bone marrow of rats
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Direct Black 38 involves the coupling of diazotized 4-nitroaniline with N,N-dimethylaniline in the presence of a coupling agent.", "Starting Materials": [ "4-nitroaniline", "N,N-dimethylaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Coupling agent (e.g. 2-naphthol)" ], "Reaction": [ "Diazotization of 4-nitroaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Preparation of N,N-dimethylaniline by reacting dimethylamine with aniline in the presence of sodium hydroxide", "Coupling of diazotized 4-nitroaniline with N,N-dimethylaniline in the presence of a coupling agent to form Direct Black 38", "Purification of Direct Black 38 by filtration and washing with water and ethanol" ] } | |
CAS-Nummer |
1937-37-7 |
Molekularformel |
C34H27N9NaO7S2 |
Molekulargewicht |
760.8 g/mol |
IUPAC-Name |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O7S2.Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50); |
InChI-Schlüssel |
OTVSHPVJJJTKNO-UHFFFAOYSA-N |
Verunreinigungen |
The benzidine content of six US-produced samples of Direct Black 38 ranged from 2-20 mg/kg...In another study, the benzidine content of a Direct Black 38 sample was found to be <0.1 mg/kg, but 150 mg/kg 4-aminobiphenyl and 9200 mg/kg 2,4-diaminoazobenzene (the hydrochloride of which is chrysoidine, were present. |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na] |
Aussehen |
Solid powder |
Siedepunkt |
Decomposes (NTP, 1992) |
Color/Form |
Grey-black powde |
melting_point |
Decomposes (NTP, 1992) |
Andere CAS-Nummern |
1937-37-7 22244-14-0 |
Physikalische Beschreibung |
C.i. direct black 38 appears as gray-black microcrystals or black powder. (NTP, 1992) |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
1 to 5 mg/mL at 68° F (NTP, 1992) Soluble in water; moderately soluble in ethanol and ethylene glycol monoethyl ether; insoluble in other organic solvents. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-naphthalenesulfonic acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-1-naphthalenyl)azo)-, monosodium salt 4-amino-3-((4'-((2,4-diaminophenyl)azo)-4- biphenylyl)azo)-5-hydroxy-6-(phenylazo)-2,7- naphthalenedisulfonic acid, disodium salt chlorazol black E direct black 3 direct black 38 direct deep black extra |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B1668926.png)

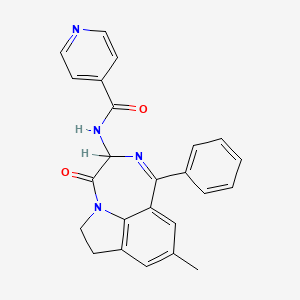

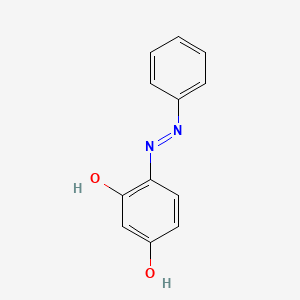
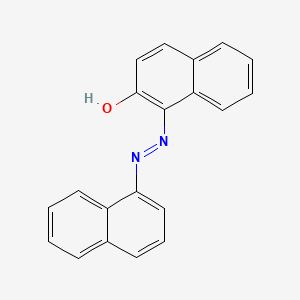


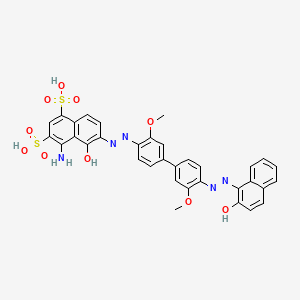
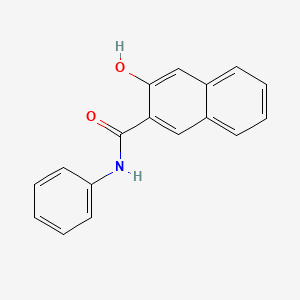

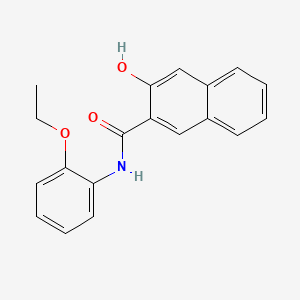
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1668944.png)
